3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide typically involves the reaction of 3-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products Formed:
Scientific Research Applications
Chemistry: 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: The compound is utilized in biochemical research to study enzyme interactions and protein modifications .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents .
Industry: The compound finds applications in the development of specialty chemicals and materials, contributing to advancements in material science and engineering .
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The hydrazide group plays a crucial role in these interactions, facilitating binding to target molecules and influencing their activity .
Comparison with Similar Compounds
4-[(4-methylbenzyl)oxy]benzohydrazide: Similar structure but with a different substituent on the benzyl group.
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Similar core structure but with an ester group instead of a hydrazide group.
Uniqueness: 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide stands out due to its unique combination of an ethoxy group and a hydrazide group, which imparts distinct reactivity and selectivity properties . This makes it particularly valuable in research and industrial applications where specific chemical behaviors are desired .
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
3-ethoxy-4-[(2-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-16-10-13(17(20)19-18)8-9-15(16)22-11-14-7-5-4-6-12(14)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
InChI Key |
QEHZPDHXJLTRAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NN)OCC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.